molecular formula C20H23F2N3O3S B2819156 2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-91-6

2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2819156
CAS No.: 897618-91-6
M. Wt: 423.48
InChI Key: QARABEOXJFOBSN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetically produced chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a piperazine core flanked by fluorophenyl groups and an acetamide chain, a design feature common in compounds targeting the central nervous system. Piperazine-based molecules are extensively investigated for their binding affinity to neurological targets, such as the dopamine transporter (DAT), and are explored as potential therapeutic agents for neuropsychiatric disorders . Furthermore, structural analogues featuring the acetamide pharmacophore are studied for their potential in oncology research, including as modulators of enzymes like Poly (ADP-ribose) polymerase (PARP) for cancer therapy . This compound serves as a versatile building block and intermediate for the synthesis and optimization of novel bioactive molecules. Researchers value it for probing structure-activity relationships (SAR) in the development of potential treatments for conditions ranging from psychostimulant use disorders to various forms of cancer . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3S/c21-17-3-1-16(2-4-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARABEOXJFOBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a piperazine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20F2N2O2SC_{17}H_{20}F_{2}N_{2}O_{2}S. It features a piperazine ring, which is known for its role in various pharmacological activities. The presence of fluorine atoms and a sulfonyl group enhances its biological activity.

Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems, particularly in the central nervous system. The specific interactions of this compound may involve:

  • Dopamine Receptors : Modulation of dopaminergic activity, potentially influencing mood and cognition.
  • Serotonin Receptors : Interaction with serotonin receptors could affect anxiety and depression pathways.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it was found to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. The IC50 values for related compounds in this class ranged from 18 µM to 57.3 µM, indicating significant anticancer potential .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, which can lead to anxiolytic or antidepressant effects. Specific studies have shown that similar compounds can reduce anxiety-like behaviors in animal models .

Study on Cancer Cell Lines

In a study evaluating the effects of various piperazine derivatives on human breast cancer cells, it was observed that compounds similar to this compound exhibited significant cytotoxicity. The study reported that these compounds enhanced cleavage of PARP1 and increased apoptosis markers such as phosphorylated H2AX and activated CASPASE 3/7 .

Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of piperazine derivatives found that certain modifications could lead to enhanced binding affinities for serotonin receptors. This suggests that the compound may have potential applications in treating mood disorders .

Data Summary

Property Value
Molecular FormulaC17H20F2N2O2SC_{17}H_{20}F_{2}N_{2}O_{2}S
IC50 (Breast Cancer Cells)18 µM - 57.3 µM
MechanismPARP1 Inhibition
Potential EffectsAnticancer, Anxiolytic

Comparison with Similar Compounds

Research Implications

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize binding to aromatic-pocket-containing targets (e.g., serotonin receptors), while chlorine may enhance stability but reduce specificity .
  • Linker Design : Sulfonyl ethyl linkers improve solubility over bulkier groups (e.g., thiazole), but heterocycles like triazoles offer additional hydrogen-bonding sites .
  • Thermal Stability : Higher melting points in fluorinated derivatives (e.g., Compound 30) suggest suitability for solid formulations .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the piperazine and fluorophenyl groups. Key signals include:
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet) .
    • Sulfonamide NH: δ 7.8–8.2 ppm (broad singlet) .
  • IR : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1650 cm⁻¹ (C=O) validate sulfonamide and acetamide groups .
  • LCMS : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How does this compound interact with serotonin receptors, and what experimental approaches validate these interactions?

Advanced Research Question
The fluorophenyl-piperazine moiety suggests potential 5-HT receptor modulation. Validation methods include:

  • Radioligand displacement assays : Compete with [³H]LSD or [³H]8-OH-DPAT for 5-HT1A/2A binding (Ki values <100 nM indicate high affinity) .
  • Functional assays : Measure cAMP inhibition (5-HT1A) or calcium flux (5-HT2A) in transfected HEK293 cells .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., Ser159 and Tyr390 in 5-HT1A) .

What strategies mitigate metabolic instability of this compound in preclinical studies?

Advanced Research Question

  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate to enhance plasma stability .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays to identify metabolic hotspots .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolite formation via HPLC-radiodetection .

How can researchers optimize solubility for in vivo administration without compromising target affinity?

Basic Research Question

  • Salt formation : Convert the free base to a hydrochloride salt for improved aqueous solubility .
  • Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for IV formulations .
  • Particle size reduction : Nano-milling (e.g., jet milling) achieves <200 nm particles for enhanced dissolution .

What computational tools predict the off-target effects of this compound?

Advanced Research Question

  • PharmMapper : Identifies potential targets via reverse pharmacophore matching .
  • SwissTargetPrediction : Prioritizes kinase, GPCR, and protease targets based on structural similarity .
  • Molecular dynamics simulations : Assess binding stability to off-targets like hERG (20 ns simulations in GROMACS) .

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